(S)-Norzopiclone

Beschreibung

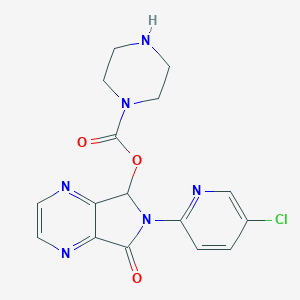

Structure

3D Structure

Eigenschaften

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSFZSTXVVJLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866775 | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59878-63-6 | |

| Record name | N-Desmethylzopiclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059878636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59878-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of (S)-N-desmethylzopiclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-N-desmethylzopiclone is a key chiral intermediate and a metabolite of eszopiclone, the active (S)-enantiomer of the hypnotic agent zopiclone. The development of efficient and stereoselective methods for its synthesis is of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary strategies for the enantioselective synthesis of (S)-N-desmethylzopiclone, complete with detailed experimental protocols and comparative data.

Core Synthetic Strategies

The enantioselective synthesis of (S)-N-desmethylzopiclone is primarily achieved through two main routes:

-

Direct Demethylation of (S)-Zopiclone (Eszopiclone): This approach leverages the commercially available, enantiomerically pure eszopiclone as the starting material. The core of this strategy is the selective removal of the N-methyl group from the piperazine ring.

-

Chiral Resolution of Racemic N-desmethylzopiclone: This strategy involves the initial synthesis of the racemic mixture of N-desmethylzopiclone, followed by the separation of the desired (S)-enantiomer from the (R)-enantiomer.

The logical workflow for these synthetic approaches can be visualized as follows:

Caption: Overview of synthetic routes to (S)-N-desmethylzopiclone.

Route 1: Demethylation of (S)-Zopiclone (Eszopiclone)

This route is advantageous as it starts from an enantiomerically pure precursor, thereby avoiding a final resolution step. Two primary reagents have been effectively employed for the N-demethylation of eszopiclone.

Demethylation using 1-Chloroethyl Chloroformate

This is a widely used and effective method for the N-demethylation of tertiary amines. The reaction proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine.[1]

Experimental Protocol:

-

(S)-Zopiclone is treated with 1-chloroethyl chloroformate in a suitable aprotic solvent, such as acetonitrile (CH₃CN).[1][2]

-

The reaction mixture is typically stirred at an elevated temperature to facilitate the formation of the corresponding quaternary amine salt intermediate.[1]

-

Following the completion of the initial reaction, the intermediate is subjected to methanolysis , often by refluxing in methanol (MeOH), to yield the hydrochloride salt of (S)-N-desmethylzopiclone.[1]

-

The product precipitates from the reaction mixture and can be isolated by simple filtration.[1]

Caption: Workflow for demethylation using 1-chloroethyl chloroformate.

Demethylation using Diethyl Azodicarboxylate (DEAD)

An alternative method for the demethylation of eszopiclone involves the use of diethyl azodicarboxylate (DEAD).

Experimental Protocol:

-

A solution of (S)-Zopiclone in a high-boiling aromatic solvent, such as toluene, is treated with diethyl azodicarboxylate (DEAD) .

-

The reaction mixture is heated to reflux.

-

Following the initial reaction, the resulting adduct is hydrolyzed under mild conditions, for example, by refluxing with ammonium chloride (NH₄Cl) in ethanol (EtOH), to afford (S)-N-desmethylzopiclone.

Route 2: Chiral Resolution of Racemic N-desmethylzopiclone

This approach first involves the synthesis of racemic (±)-N-desmethylzopiclone, which is then resolved to isolate the desired (S)-enantiomer.

Synthesis of Racemic (±)-N-desmethylzopiclone

The racemic starting material is typically prepared by the demethylation of racemic zopiclone using one of the methods described above (e.g., with 1-chloroethyl chloroformate).[3]

Chiral Resolution via Diastereomeric Salt Formation

The most common method for resolving racemic N-desmethylzopiclone is through the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Experimental Protocol using L-N-benzyloxycarbonyl phenylalanine (L-ZPA):

-

Racemic (±)-N-desmethylzopiclone is dissolved in a suitable solvent.

-

An equimolar amount of the chiral resolving agent, L-N-benzyloxycarbonyl phenylalanine (L-ZPA) , is added to the solution.[3]

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.

-

The crystallized diastereomeric salt of (S)-N-desmethylzopiclone and L-ZPA is isolated by filtration.

-

The purified diastereomeric salt is then treated with a base (e.g., NaOH or KHCO₃) to neutralize the chiral acid and liberate the free base of (S)-N-desmethylzopiclone.

-

The final product is typically extracted into an organic solvent and purified.

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Other chiral resolving agents, such as D-malic acid, have also been reported for the resolution of zopiclone and can be applicable to N-desmethylzopiclone.

Chiral Chromatography

Semi-preparative chiral High-Performance Liquid Chromatography (HPLC) is another effective method for the separation of N-desmethylzopiclone enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthetic routes. It is important to note that detailed yields and enantiomeric excess values are often not fully disclosed in patent literature.

| Route | Method | Key Reagents | Solvent(s) | Yield | Enantiomeric Excess (e.e.) | Reference |

| 1 | Demethylation | 1-Chloroethyl Chloroformate, MeOH | Acetonitrile, Methanol | High | >99% (assumed from starting material) | [1][3] |

| 1 | Demethylation | Diethyl Azodicarboxylate (DEAD), NH₄Cl | Toluene, Ethanol | Not specified | >99% (assumed from starting material) | |

| 2 | Chiral Resolution | L-N-benzyloxycarbonyl phenylalanine (L-ZPA) | Not specified | Not specified | Not specified | [3] |

| 2 | Chiral Resolution | D-(+)-malic acid (for zopiclone) | Methanol/Acetone | Not specified | Not specified | |

| 2 | Chiral HPLC | Chiralpak AS column | Not specified | Not specified | >99% |

Conclusion

The enantioselective synthesis of (S)-N-desmethylzopiclone can be effectively achieved through either the direct demethylation of eszopiclone or the chiral resolution of its racemic precursor. The choice of synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the available equipment. The demethylation route using 1-chloroethyl chloroformate offers a straightforward approach from an enantiomerically pure starting material, leading to a high-purity product. The chiral resolution route, while requiring an additional separation step, provides a viable alternative, particularly when racemic zopiclone is a more accessible starting material. Further research into optimizing reaction conditions and developing more efficient resolution protocols will continue to be of interest to the pharmaceutical industry.

References

- 1. Synthesis of Sedative hypnotic Zopiclone Analogues [jcps.bjmu.edu.cn]

- 2. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]

- 3. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]

(S)-Norzopiclone: A Comprehensive Pharmacological Profile and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Norzopiclone, also known as (S)-desmethylzopiclone or SEP-174559, is the primary active metabolite of the nonbenzodiazepine hypnotic agent eszopiclone. Following administration, eszopiclone is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2E1, to form this compound and (S)-zopiclone-N-oxide. While the N-oxide metabolite is largely inactive, this compound demonstrates pharmacological activity and contributes to the overall therapeutic effect of the parent drug. This technical guide provides a detailed overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity and functional activity at its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor.

Pharmacological Profile of this compound

Functional electrophysiology studies have been conducted to characterize the activity of this compound at various GABA-A receptor subtypes. These studies, performed using patch-clamp recordings on recombinant human GABA-A receptors expressed in HEK293 cells, have revealed that micromolar concentrations of this compound potentiate GABA-induced currents.[1] The potentiation is characterized by a leftward shift in the GABA dose-response curve, indicating an increase in the apparent affinity of GABA for its receptor in the presence of this compound.[1]

Notably, the modulatory effect of this compound is dependent on the subunit composition of the GABA-A receptor, with the presence of a γ2 subunit being a strict requirement for its activity.[1] Functional studies have shown a lack of selectivity of this compound between GABA-A receptors containing α1, α2, or α3 subunits.[1] In addition to its primary activity at GABA-A receptors, this compound has been reported to exhibit off-target effects at higher concentrations, including noncompetitive inhibition of nicotinic acetylcholine (nACh) receptors and inhibition of N-methyl-D-aspartate (NMDA) receptors.[1]

Quantitative Pharmacological Data

| Receptor/Ion Channel | Assay Type | Effect | Potency/Selectivity | Reference |

| GABA-A Receptors (α1βxγ2, α2βxγ2, α3βxγ2) | Whole-Cell Patch Clamp | Positive Allosteric Modulator (Potentiation of GABA-induced currents) | Micromolar concentrations | [1] |

| Not selective between α1, α2, and α3 subunits | [1] | |||

| GABA-A Receptors (containing γ1 or no γ subunit) | Whole-Cell Patch Clamp | No enhancement of GABA-induced currents | Inactive | [1] |

| Nicotinic Acetylcholine (nACh) Receptors | Whole-Cell Patch Clamp | Noncompetitive Antagonist (Inhibition) | - | [1] |

| N-Methyl-D-Aspartate (NMDA) Receptors | Whole-Cell Patch Clamp | Antagonist (Inhibition) | - | [1] |

| Serotonin Type-3 (5-HT3) Receptors | Whole-Cell Patch Clamp | No effect | Inactive | [1] |

Experimental Protocols

Radioligand Displacement Binding Assay for GABA-A Receptors

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for the benzodiazepine site on GABA-A receptors using [3H]flunitrazepam as the radioligand.

1. Materials:

-

Membrane Preparation: Rat whole brain membranes (or cell membranes from a cell line expressing specific GABA-A receptor subtypes).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]flunitrazepam (specific activity ~80 Ci/mmol).

-

Non-specific Binding Control: Diazepam (10 µM).

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Scintillation Fluid.

2. Procedure:

-

Prepare crude synaptic membranes from rat brain tissue by homogenization and differential centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.2-0.4 mg/mL.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [3H]flunitrazepam (final concentration ~1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]flunitrazepam (~1 nM), Diazepam (10 µM), and membrane suspension.

-

Displacement: Assay buffer, [3H]flunitrazepam (~1 nM), varying concentrations of this compound, and membrane suspension.

-

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [3H]flunitrazepam against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol outlines a method to assess the functional modulation of GABA-A receptors by this compound in a cellular system.

1. Cell Preparation:

-

Culture human embryonic kidney (HEK293) cells and transiently transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

-

Plate the transfected cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

Agonist and Modulator Solutions: Prepare stock solutions of GABA and this compound in the external solution.

3. Recording Procedure:

-

Place a coverslip with transfected cells in a recording chamber mounted on an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single transfected cell.

-

Clamp the membrane potential at -60 mV.

-

Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current by this compound.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of different concentrations of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound.

-

Plot the percentage potentiation against the log concentration of this compound to generate a concentration-response curve and determine the EC50 value for potentiation.

Visualizations

Caption: Receptor interaction profile of this compound.

Caption: Experimental workflow for a radioligand displacement binding assay.

Caption: Signaling pathway of GABA-A receptor modulation by this compound.

References

An In-depth Technical Guide to the Mechanism of Action of (S)-Norzopiclone on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Norzopiclone, the S-enantiomer of N-desmethylzopiclone, is an active metabolite of the nonbenzodiazepine hypnotic agent eszopiclone. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the γ-aminobutyric acid type A (GABA-A) receptor. While quantitative binding and potency data for this compound are not extensively available in public literature, this guide synthesizes the existing qualitative and comparative data to elucidate its role as a positive allosteric modulator of GABA-A receptors. This document details the molecular interactions, subunit selectivity, and functional consequences of this compound binding. Furthermore, it outlines detailed experimental protocols for radioligand binding and electrophysiological assays relevant to the characterization of this compound and similar compounds.

Introduction to this compound and the GABA-A Receptor

This compound, also known as (S)-N-desmethylzopiclone, is formed in the body through the metabolism of eszopiclone, a widely prescribed hypnotic agent. Eszopiclone itself is the active S-enantiomer of zopiclone. The therapeutic effects of these compounds are primarily mediated through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit. The binding of the endogenous ligand, GABA, to its site at the interface of the α and β subunits triggers the opening of a central chloride (Cl⁻) ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

This compound, like its parent compounds, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. PAMs do not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site.[1] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel gating upon GABA binding.[2][3][4] This potentiation of GABAergic neurotransmission is the fundamental mechanism underlying the sedative and anxiolytic properties of these drugs.

Molecular Mechanism of Action

This compound binds to the benzodiazepine (BZD) binding site on the GABA-A receptor, which is located at the interface between the α and γ subunits. This interaction is a hallmark of both benzodiazepines and nonbenzodiazepine "Z-drugs," including zopiclone and its derivatives.

Allosteric Modulation

Upon binding to the BZD site, this compound does not directly open the chloride channel. Instead, it enhances the effect of GABA. Electrophysiological studies on the closely related compound, eszopiclone, have shown that this potentiation manifests as an increase in the amplitude and duration of GABA-evoked currents.[5][6] This is achieved by increasing the frequency of channel opening in the presence of GABA.[4] The potentiation by this compound is characterized by a leftward shift in the GABA dose-response curve, indicating an increase in the potency of GABA.[7][8]

Signaling Pathway

The signaling pathway for this compound at the GABA-A receptor is a direct, membrane-level event that does not involve intracellular second messengers. The binding of this compound facilitates the primary function of the GABA-A receptor, which is to mediate chloride influx.

Quantitative Data and Subtype Selectivity

Potency

There are conflicting reports regarding the potency of this compound. Some sources, including drug labels for eszopiclone, state that the N-desmethyl metabolite binds to GABA receptors with "substantially lower potency" than the parent compound or is "largely inactive".[9][10]

In contrast, a key electrophysiological study by Fleck (2002) demonstrated that this compound (referred to as SEP-174559 in the publication) actively potentiates GABA-A receptor currents at micromolar concentrations.[7][8] This study showed a clear, dose-dependent enhancement of GABA-evoked currents, indicating that it is indeed a pharmacologically active metabolite, albeit likely less potent than eszopiclone, which has an affinity in the nanomolar range.

| Compound | Binding Affinity (Ki) | Functional Potency (EC50) | GABA-A Receptor Subtype Selectivity | Reference |

| This compound | Not explicitly reported. | Potentiates GABA-currents at micromolar concentrations. | Not selective between α1, α2, and α3-containing receptors. Requires γ2 subunit. | [7][8] |

| Eszopiclone | Not explicitly reported. | KD of ~80 nM for prolongation of receptor activation. | High affinity for α1, α2, and α3 subtypes. | [8] |

| Zopiclone (racemic) | 28 nM (displacement of [3H]-flunitrazepam) | Not explicitly reported. | Does not distinguish between α-subunit phenotypes (BZ1 and BZ2). | [11] |

Note: The table reflects the limited availability of direct quantitative data for this compound and provides comparative data for its parent compounds where available.

GABA-A Receptor Subtype Selectivity

The study by Fleck (2002) found that this compound is not selective between GABA-A receptors containing α1, α2, or α3 subunits.[7][8] This lack of α-subunit selectivity is similar to its parent compound, zopiclone.[11] Furthermore, the modulatory effect of this compound was shown to be strictly dependent on the presence of the γ2 subunit, as no potentiation was observed in receptors containing a γ1 subunit or no γ subunit at all.[7][8] This is consistent with its action at the benzodiazepine binding site, which is located at the α/γ2 interface.

Experimental Protocols

The characterization of this compound's activity at GABA-A receptors involves two primary experimental approaches: radioligand binding assays to determine its affinity for the receptor and electrophysiological recordings to assess its functional effects on receptor activity.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the benzodiazepine binding site on GABA-A receptors.

Objective: To determine the inhibition constant (Ki) of this compound.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably or transiently expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro 15-1788) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Assay (Two-Electrode Voltage Clamp or Patch Clamp)

This assay measures the functional effect of this compound on GABA-A receptor-mediated ion currents.

Objective: To determine the half-maximal effective concentration (EC50) and efficacy of this compound in potentiating GABA-activated currents.

Methodology:

-

Cell Preparation:

-

Xenopus laevis oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits, or mammalian cells (e.g., HEK293) are transfected with the corresponding cDNAs.

-

The cells are incubated for 24-48 hours to allow for receptor expression.

-

-

Electrophysiological Recording:

-

A single cell is placed in a recording chamber and continuously perfused with an external recording solution.

-

For two-electrode voltage clamp (in oocytes), two microelectrodes are inserted into the cell to clamp the membrane potential at a holding potential (e.g., -60 mV).

-

For whole-cell patch clamp (in mammalian cells), a glass micropipette is sealed onto the cell membrane to gain electrical access to the cell interior and control the membrane potential.

-

A low, non-saturating concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline chloride current.

-

After establishing a stable baseline, GABA is co-applied with various concentrations of this compound.

-

The potentiation of the GABA-evoked current by this compound is measured as the increase in current amplitude.

-

-

Data Analysis:

-

The percentage potentiation of the GABA current is calculated for each concentration of this compound.

-

A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the this compound concentration.

-

The EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximal efficacy (Emax) are determined by fitting the data to a sigmoidal dose-response equation.

-

Conclusion

This compound is a pharmacologically active metabolite of eszopiclone that functions as a positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site at the α/γ2 subunit interface, which enhances the inhibitory effects of GABA. While it demonstrates activity in the micromolar range, there is a notable lack of precise quantitative binding and potency data in the public domain, and some conflicting reports on its overall potency exist. Electrophysiological studies have confirmed its lack of selectivity between α1, α2, and α3-containing GABA-A receptor subtypes and its dependence on the γ2 subunit. Further research is warranted to fully quantify the binding affinity and functional potency of this compound at various GABA-A receptor subtypes to better understand its contribution to the overall pharmacological profile of eszopiclone. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

- 1. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular actions of (S)-desmethylzopiclone (SEP-174559), an anxiolytic metabolite of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eszopiclone for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In Vitro Metabolism of Eszopiclone to (S)-Norzopiclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of eszopiclone, with a specific focus on its N-demethylation to its primary active metabolite, (S)-Norzopiclone, also known as (S)-N-desmethylzopiclone. This document details the key enzymes involved, kinetic parameters, and comprehensive experimental protocols for studying this metabolic pathway.

Introduction

Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its metabolic fate in the body is a critical determinant of its efficacy and safety profile. The primary metabolic pathway involves oxidation and N-demethylation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The N-demethylation of eszopiclone results in the formation of this compound, a metabolite that retains pharmacological activity. Understanding the in vitro kinetics and the enzymes responsible for this conversion is paramount for drug development, including predicting drug-drug interactions and assessing inter-individual variability in patient response.

Metabolic Pathway and Key Enzymes

The biotransformation of eszopiclone to this compound is an oxidative reaction catalyzed by specific CYP450 isoenzymes. In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for this N-demethylation process.[1][2][3] To a lesser extent, CYP2E1 and CYP2C8 also contribute to the metabolism of eszopiclone.[1]

The metabolic conversion can be visualized as follows:

Enzyme Kinetics

Table 1: Kinetic Parameters for the In Vitro Formation of N-Desmethylzopiclone from Racemic Zopiclone in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (Michaelis-Menten constant) | 78 ± 5 µM | [4] |

| Vmax (Maximum velocity) | 45 ± 1 pmol/min/mg protein | [4] |

Note: This data represents the kinetics for the racemic mixture of zopiclone.

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro study to determine the metabolism of eszopiclone to this compound using human liver microsomes.

Materials and Reagents

-

Eszopiclone

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

-

96-well plates or microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow

Detailed Incubation Procedure

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of eszopiclone in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare working solutions of eszopiclone by diluting the stock solution in the incubation buffer.

-

Prepare a stock solution of the internal standard.

-

-

Prepare Incubation Mixture:

-

On ice, prepare the main incubation mixture containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

-

-

Initiate the Reaction:

-

Pre-warm the incubation mixture at 37°C for 5 minutes.

-

To initiate the metabolic reaction, add the eszopiclone working solution to the pre-warmed microsome mixture. The final concentration of the organic solvent from the drug stock should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Terminate the Reaction:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard. This step serves to stop the enzymatic reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

Analytical Method: LC-MS/MS

The quantification of eszopiclone and this compound in the supernatant is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]

Table 2: Example of LC-MS/MS Parameters for Analysis

| Parameter | Eszopiclone | This compound | Internal Standard |

| LC Column | C18 reverse-phase | C18 reverse-phase | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | Gradient of water and acetonitrile with formic acid | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | Parent ion > Product ion | Parent ion > Product ion | Parent ion > Product ion |

| Collision Energy (eV) | Optimized for specific transition | Optimized for specific transition | Optimized for specific transition |

Note: Specific parameters need to be optimized for the instrument used.

Data Analysis

-

Quantification: Generate a standard curve for both eszopiclone and this compound using known concentrations of the reference standards. Use the peak area ratios of the analytes to the internal standard to quantify their concentrations in the experimental samples.

-

Enzyme Kinetics:

-

Plot the concentration of this compound formed against time to determine the initial velocity of the reaction at different eszopiclone concentrations.

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis software (e.g., GraphPad Prism).

-

Conclusion

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of eszopiclone to this compound. The N-demethylation is primarily catalyzed by CYP3A4, with minor contributions from CYP2E1 and CYP2C8. The provided experimental protocols and kinetic data, although based on the racemic mixture, offer a solid foundation for researchers and drug development professionals to design and execute robust in vitro metabolism studies. Such studies are essential for a thorough understanding of the drug's pharmacokinetic profile and its potential for drug-drug interactions. Further studies focusing on the specific kinetics of the eszopiclone enantiomer would provide a more refined understanding of its metabolism.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eszopiclone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid LC-MS/MS method for quantitation of eszopiclone in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Sourcing and Utilizing (S)-Norzopiclone Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview for sourcing, identifying, and utilizing analytical standards and reference materials for (S)-Norzopiclone. As the primary active metabolite of the hypnotic agent Eszopiclone ((S)-Zopiclone), access to high-purity this compound is critical for a range of research and development activities, including pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical formulations.

Sourcing this compound: Navigating a Niche Market

The acquisition of enantiomerically pure this compound analytical standards presents a unique challenge, as it is not as readily available as its racemic counterpart or the parent compound. Researchers should be aware that Norzopiclone is also known as N-Desmethylzopiclone.

Current Availability:

Initial market analysis indicates that major suppliers of analytical reference materials, such as LGC Standards and Cerilliant, primarily offer racemic N-Desmethylzopiclone Hydrochloride (CAS 1216659-29-8) and its deuterated analogs. While these are valuable for various analytical purposes, they are not suitable for studies requiring the specific (S)-enantiomer.

Custom Synthesis as a Viable Option:

For researchers requiring enantiomerically pure this compound, custom synthesis is a highly recommended and often necessary route. Several specialized companies offer services for the synthesis of drug metabolites and impurities. When considering this option, it is crucial to provide the supplier with detailed specifications, including desired purity, quantity, and any required analytical documentation, such as a Certificate of Analysis (CoA). Companies like Hypha Discovery specialize in the production of drug metabolites and can be a valuable resource for obtaining custom-synthesized this compound.

Table 1: Sourcing Options for Norzopiclone Analytical Standards

| Product Name | Common Supplier(s) | Typical Form | Enantiomeric Purity | Notes |

| N-Desmethyl Zopiclone Hydrochloride | LGC Standards, Cerilliant | Solid (neat) or Solution | Racemic (±) | Suitable for achiral analysis. |

| N-Desmethyl Zopiclone-d8 HCl | Sigma-Aldrich | Solid (neat) | Racemic (±) | Deuterated internal standard for mass spectrometry. |

| This compound | Custom Synthesis Providers | To be specified | High (e.g., >98%) | Necessary for stereospecific assays. |

Analytical Methodologies for this compound

The analysis of this compound, particularly its separation from the (R)-enantiomer, requires specialized chromatographic techniques. The following protocol is a recommended starting point based on established methods for the chiral separation of Zopiclone, which can be adapted for Norzopiclone.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for the Enantioselective Separation of Norzopiclone

This method is designed to separate and quantify the enantiomers of Norzopiclone.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Chiral Stationary Phase: Immobilized amylose-based column (e.g., Lux i-Amylose 1).

-

Mobile Phase: A mixture of acetonitrile and methanol, with small additions of triethylamine and acetic acid. The exact ratio should be optimized for best resolution.

-

This compound and (±)-Norzopiclone reference standards.

-

High-purity solvents.

2. Chromatographic Conditions:

-

Column: Lux i-Amylose 1 (or equivalent immobilized polysaccharide-based chiral column)

-

Mobile Phase: Acetonitrile/Methanol with 0.1% Triethylamine and 0.1% Acetic Acid (initial suggested ratio 50:50, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 304 nm

-

Column Temperature: 25°C (to be optimized for best separation)

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For the analysis of unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.

4. Method Validation:

-

The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Workflow and Visualization

The process of sourcing and verifying an this compound analytical standard can be visualized as a structured workflow.

The Instability of Zopiclone: A Guide to Degradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone, a cyclopyrrolone derivative, is a widely prescribed hypnotic agent for the short-term treatment of insomnia. Despite its therapeutic efficacy, zopiclone is notoriously unstable in various matrices, a characteristic that poses significant challenges for its analysis, formulation, and long-term storage. This technical guide provides a comprehensive overview of the spontaneous degradation of zopiclone, clarifying its primary degradation pathways and products. While N-desmethylzopiclone is a major in vivo metabolite of zopiclone, current scientific literature indicates that it is not a product of spontaneous degradation. Instead, the primary degradation product of zopiclone is 2-amino-5-chloropyridine (ACP), formed through hydrolysis. This guide will detail the degradation of both zopiclone and its metabolite, N-desmethylzopiclone, to ACP, providing quantitative data, experimental protocols, and visual representations of the involved processes.

Zopiclone: Metabolic Pathways vs. Spontaneous Degradation

It is crucial to distinguish between the metabolic fate of zopiclone in the body and its chemical degradation in vitro.

Metabolism: In humans, zopiclone undergoes extensive metabolism primarily through three pathways:

-

N-demethylation: This pathway results in the formation of N-desmethylzopiclone (NDZOP), an inactive metabolite.

-

N-oxidation: This leads to the formation of zopiclone N-oxide (ZOPNO), which has some pharmacological activity.

-

Oxidative decarboxylation: This pathway produces other inactive metabolites.

Spontaneous Degradation: In contrast to its metabolic pathways, the spontaneous degradation of zopiclone, particularly in biological samples and aqueous solutions, primarily occurs through hydrolysis. This process is significantly influenced by factors such as pH, temperature, and storage duration. The principal and ultimate degradation product identified in numerous studies is 2-amino-5-chloropyridine (ACP) . It is important to note that N-desmethylzopiclone also degrades to ACP under similar conditions.

The Primary Degradation Pathway: Hydrolysis to 2-amino-5-chloropyridine (ACP)

The chemical instability of zopiclone in aqueous environments leads to the cleavage of its cyclopyrrolone ring structure. This hydrolysis is accelerated in neutral to alkaline conditions and at elevated temperatures. The degradation of both zopiclone and its metabolite, N-desmethylzopiclone, converges to form the same stable end-product, ACP.

Quantitative Analysis of Zopiclone and N-desmethylzopiclone Degradation

The stability of zopiclone and its metabolites is highly dependent on storage conditions. The following tables summarize quantitative data from various studies on the degradation of these compounds in different matrices.

Table 1: Stability of Zopiclone in Whole Blood

| Storage Temperature | Stability Duration | Reference |

| Room Temperature (~20°C) | Stable for approximately 1 day | [1] |

| Refrigerated (4-5°C) | Stable for up to 1 week | [1] |

| Frozen (-20°C) | Stable for at least 3 months | [1] |

Table 2: Stability of Zopiclone and its Metabolites in Urine

| Analyte | Storage Temperature | Stability Duration | Reference |

| Zopiclone | 20°C | Stable for 2 days | [2] |

| 4°C | Stable for 3 weeks | [2] | |

| -20°C | Stable for 1 month | [2] | |

| N-desmethylzopiclone | 20°C | Stable for 1 day | [2] |

| 4°C | Stable for 3 weeks | [2] | |

| -20°C | Stable for 1 month | [2] | |

| Zopiclone N-oxide | 20°C | Stable for <1 day | [2] |

| 4°C | Stable for 1 week | [2] | |

| -20°C | Stable for 1 month | [2] |

Experimental Protocols

Accurate quantification of zopiclone and its degradation products requires robust analytical methods. Below are summaries of typical experimental protocols used in stability studies.

Sample Preparation for Stability Testing

A common approach involves spiking a drug-free matrix (e.g., whole blood, plasma, urine) with known concentrations of zopiclone and its metabolites.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the simultaneous quantification of zopiclone, its metabolites, and ACP due to its high sensitivity and selectivity.

Protocol Summary:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically used to isolate the analytes from the biological matrix.

-

Chromatographic Separation: A C18 or similar reversed-phase column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Factors Influencing Zopiclone Degradation

Several factors can significantly impact the rate of zopiclone degradation:

-

pH: Degradation is more rapid in neutral to alkaline environments. Acidic conditions tend to improve stability. For instance, in urine samples with a pH below 6.5, the formation of ACP is significantly inhibited.[3]

-

Temperature: Higher temperatures accelerate the hydrolysis of zopiclone. As demonstrated in the stability data, freezing the samples is the most effective way to prevent degradation over long periods.

-

Matrix: The composition of the biological matrix can influence stability. However, studies have shown poor stability in both whole blood and urine at ambient temperatures.

-

Light: While less documented than pH and temperature, exposure to light may also contribute to degradation, and samples should be protected from light during storage and analysis.

Implications for Research and Drug Development

The instability of zopiclone has several critical implications:

-

Forensic and Clinical Toxicology: Inaccurate measurements of zopiclone concentrations can occur if samples are not stored properly, potentially leading to misinterpretation of results in clinical or forensic cases. The analysis of ACP is often recommended to estimate the initial concentration of zopiclone.

-

Pharmaceutical Formulation: Formulations of zopiclone must be designed to minimize degradation and ensure shelf-life stability. This may involve controlling the pH and protecting the product from moisture and high temperatures.

-

Analytical Method Development: Stability-indicating analytical methods that can separate and quantify zopiclone from its degradation products are essential for quality control and accurate pharmacokinetic studies.

Conclusion

The spontaneous degradation of zopiclone is a critical consideration for researchers, clinicians, and pharmaceutical scientists. The primary degradation pathway is hydrolysis to 2-amino-5-chloropyridine, a process influenced by pH and temperature. It is essential to understand that N-desmethylzopiclone is a product of in vivo metabolism and not spontaneous degradation, although it also degrades to ACP. Proper sample handling, storage, and the use of validated stability-indicating analytical methods are paramount for obtaining accurate and reliable data on zopiclone and its related compounds. This guide provides a foundational understanding of these principles to aid in the design of robust experimental protocols and the accurate interpretation of analytical results.

References

Methodological & Application

Chiral HPLC Method for the Enantiomeric Separation of (S)-Norzopiclone

Application Note and Detailed Protocol

Introduction

Norzopiclone, the N-desmethyl metabolite of zopiclone, is a chiral compound with two enantiomers, (S)-Norzopiclone and (R)-Norzopiclone. As with many chiral drugs and their metabolites, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods for their separation and quantification is crucial in drug development and clinical studies. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound from its (R)-enantiomer.

The method described herein is adapted from established procedures for the simultaneous enantioselective analysis of zopiclone and its metabolites, offering a robust and reliable approach for researchers, scientists, and drug development professionals.[1][2] The protocol utilizes a polysaccharide-based chiral stationary phase, which provides the necessary stereoselectivity for the resolution of the Norzopiclone enantiomers.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the chiral HPLC separation of Norzopiclone enantiomers.

Materials and Reagents

-

This compound and (R)-Norzopiclone reference standards

-

Racemic Norzopiclone

-

Ethanol (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Diethylamine (analytical grade)

-

Water (deionized or HPLC grade)

-

Sample solvent: Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a column oven.

-

Detector: A tandem mass spectrometer (MS/MS) is recommended for high sensitivity and selectivity.[1][2] A UV detector can be used as an alternative, with the detection wavelength set to an appropriate value for Norzopiclone (e.g., 305 nm, similar to zopiclone).

-

Chiral Column: Chiralpak ADR-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase).

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Chiralpak ADR-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Ethanol:Methanol:Acetonitrile (50:45:5, v/v/v) + 0.025% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |

| Injection Volume | 10 µL |

| Detection | MS/MS (preferred) or UV |

Sample Preparation

-

Standard Solution Preparation:

-

Prepare individual stock solutions of this compound and (R)-Norzopiclone in the sample solvent at a concentration of 1 mg/mL.

-

Prepare a racemic standard solution of Norzopiclone at 1 mg/mL in the sample solvent.

-

From the stock solutions, prepare working standard solutions at desired concentrations (e.g., in the range of 10-1000 ng/mL) by serial dilution with the sample solvent.

-

-

Sample Preparation (from biological matrices):

-

For analysis of Norzopiclone enantiomers in biological samples such as plasma, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.

-

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of Norzopiclone enantiomers based on the described method. Please note that specific retention times and resolution may vary depending on the exact instrumental setup and column condition. The data for mean absolute recovery is derived from studies on the enantioselective analysis of zopiclone and its metabolites.[1][2]

| Parameter | This compound | (R)-Norzopiclone |

| Expected Retention Time (min) | tbd | tbd |

| Resolution (Rs) | > 1.5 | > 1.5 |

| Linearity Range (ng/mL) | 7.5 - 500 | 7.5 - 500 |

| Mean Absolute Recovery (%) | ~61.6 | ~56.9 |

tbd: to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

Caption: Experimental workflow for chiral HPLC analysis.

Principle of Chiral Separation

The diagram below illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase.

Caption: Principle of chiral separation on a CSP.

References

Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of Zopiclone and its Major Metabolites in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, clinical toxicology, and forensic analysis.

Introduction

Zopiclone is a non-benzodiazepine hypnotic agent widely used for the short-term treatment of insomnia.[1] It belongs to the cyclopyrrolone class of drugs and acts by modulating benzodiazepine receptors.[2] Following administration, zopiclone is extensively metabolized in the body into two primary metabolites: zopiclone N-oxide (ZOPNO) and N-desmethylzopiclone (NDZOP).[3] Accurate and simultaneous quantification of the parent drug and these metabolites in biological matrices is crucial for understanding its pharmacokinetic profile, assessing bioequivalence, and for forensic investigations.

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of zopiclone, zopiclone N-oxide, and N-desmethylzopiclone in human plasma. The protocol is based on validated methods from scientific literature and provides a comprehensive guide from sample preparation to data analysis.

Metabolic Pathway of Zopiclone

Zopiclone undergoes metabolism primarily through oxidation and demethylation, leading to the formation of its main metabolites, zopiclone N-oxide and N-desmethylzopiclone.

Experimental Protocols

Materials and Reagents

-

Reference Standards: Zopiclone, Zopiclone N-oxide, N-desmethylzopiclone (Cerilliant® or equivalent).[4][5]

-

Internal Standard (IS): Metaxalone[6] or a deuterated analog of zopiclone.

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, water.

-

Reagents: Ammonium acetate, formic acid, sodium acetate buffer.[3][4]

-

Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

-

Solid Phase Extraction (SPE): Orochem (30mg, 1mL) or equivalent C18 cartridges.[7]

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of zopiclone, its metabolites, and the internal standard (IS) at a concentration of 1 mg/mL in methanol.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 methanol:water mixture.

-

Calibration Curve (CC) Standards: Spike drug-free human plasma with the working standard solutions to prepare CC samples. A typical concentration range is 0.5-150 ng/mL for zopiclone and N-desmethylzopiclone, and 1-150 ng/mL for zopiclone-N-oxide.[6]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[7]

Plasma Sample Preparation (Solid Phase Extraction)

The following workflow outlines a common solid-phase extraction (SPE) procedure for isolating the analytes from plasma.[6][7]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijpsr.com [ijpsr.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Chromatogram Detail [sigmaaldrich.com]

- 5. N-Desmethylzopiclone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

Application Note and Protocol: Enantioselective Determination of (S)-Norzopiclone using Capillary Electrophoresis

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the enantioselective analysis of (S)-Norzopiclone, a metabolite of Zopiclone, using capillary electrophoresis (CE). This document outlines the necessary protocols, instrumentation, and data analysis techniques.

Introduction

Zopiclone, a non-benzodiazepine hypnotic agent, is a chiral compound marketed as a racemic mixture. Its pharmacological activity resides primarily in the (S)-enantiomer, eszopiclone. The metabolism of zopiclone leads to the formation of key metabolites, including the N-desmethyl derivative, Norzopiclone, which also exists as enantiomers. The stereoselective analysis of these compounds is crucial for pharmacokinetic and pharmacodynamic studies. Capillary electrophoresis (CE) offers a rapid, efficient, and high-resolution method for the chiral separation of zopiclone and its metabolites.[1][2] This application note details a CE method for the enantioselective determination of this compound.

The principle of separation relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to different electrophoretic mobilities and subsequent separation.[3] Modified cyclodextrins are commonly employed as chiral selectors for this purpose.[4][5]

Experimental Protocols

Instrumentation and Materials

-

Capillary Electrophoresis System: Agilent 7100 CE system or equivalent, equipped with a diode array detector (DAD).

-

Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, with an effective length of 42 cm and a total length of 50 cm.[4]

-

Chemicals and Reagents:

-

This compound and (R)-Norzopiclone reference standards

-

Zopiclone and its other metabolites (for specificity)

-

Carboxymethyl-β-cyclodextrin (CM-β-CD)

-

Sodium phosphate (monobasic and dibasic)

-

Phosphoric acid

-

Sodium hydroxide

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Isopropanol, HPLC grade

-

Ultrapure water

-

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and (R)-Norzopiclone in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the running buffer to achieve the desired concentrations for calibration curves.

2.2.2. Sample Preparation (from Biological Matrices, e.g., Urine)

This protocol is adapted from a method for the extraction of zopiclone and its metabolites from urine.[1]

-

Internal Standard: Add an appropriate internal standard (e.g., zolpidem) to the urine sample.[1]

-

pH Adjustment: Adjust the pH of the urine sample to 8.0 using a suitable buffer or base.[1]

-

Liquid-Liquid Extraction:

-

Add 5 mL of a chloroform-isopropanol (9:1, v/v) mixture to the pH-adjusted urine sample.[1]

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a known volume of the running buffer or a suitable solvent mixture prior to CE analysis.

Capillary Electrophoresis Method

2.3.1. Capillary Conditioning

Prior to the first use, and daily, condition the capillary by flushing sequentially with:

-

1 M Sodium Hydroxide (10 min)

-

Ultrapure Water (10 min)

-

Running Buffer (20 min)

Between runs, flush the capillary with the running buffer for 3 minutes.

2.3.2. Running Buffer Preparation

Prepare an 80 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Add 5 mM carboxymethyl-β-cyclodextrin as the chiral selector.[4] Filter the buffer through a 0.22 µm filter before use.

2.3.3. CE Operating Conditions

| Parameter | Value |

| Capillary | Uncoated Fused-Silica, 50 µm i.d., 50 cm total length, 42 cm effective length[4] |

| Running Buffer | 80 mM Sodium Phosphate, pH 2.5, with 5 mM Carboxymethyl-β-cyclodextrin[4] |

| Applied Voltage | 27 kV[4] |

| Temperature | 25°C[4] |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |

| Detection | UV Diode Array Detector at 305 nm[4] |

Data Presentation

The following tables summarize representative quantitative data for the enantioselective separation of zopiclone and its metabolites using capillary electrophoresis. Note that specific data for Norzopiclone enantiomers should be generated using the described protocol. The data presented here for zopiclone and its N-oxide metabolite are based on a validated method and serve as an expected performance benchmark.[4]

Table 1: Method Validation Parameters [4]

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| (S)-Zopiclone | 0.4 - 0.8 mg/mL | > 0.99 |

| (R)-Zopiclone | 0.4 - 0.8 mg/mL | > 0.99 |

| (S)-Zopiclone-N-oxide | 0.4 - 0.8 µg/mL | > 0.99 |

| (R)-Zopiclone-N-oxide | 0.4 - 0.8 µg/mL | > 0.99 |

Table 2: Precision and Accuracy Data [4]

| Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |

| Zopiclone Enantiomers | < 2% | < 2% | Within ± 2% |

| Zopiclone-N-oxide Enantiomers | < 2% | < 2% | Within ± 2% |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the enantioselective determination of this compound using capillary electrophoresis.

Conclusion

The described capillary electrophoresis method provides a robust and reliable approach for the enantioselective determination of this compound. The use of carboxymethyl-β-cyclodextrin as a chiral selector allows for the effective separation of the enantiomers. This application note and protocol can be readily implemented in research and quality control laboratories for the stereoselective analysis of zopiclone and its metabolites in various matrices. The method is characterized by its simplicity, speed, and high separation efficiency, making it a valuable alternative to HPLC-based approaches.[1]

References

- 1. Enantioselective determination of zopiclone and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. Capillary electrophoretic enantioselective determination of zopiclone and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]

Application Note: A Validated Bioanalytical Method for the Quantification of (S)-Norzopiclone in Human Plasma using LC-MS/MS

Abstract

This application note describes a detailed, robust, and validated bioanalytical method for the quantitative determination of (S)-Norzopiclone, an active metabolite of Eszopiclone, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reverse-phase column. The method has been validated in accordance with the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Eszopiclone.

Introduction

This compound is the N-desmethyl metabolite of Eszopiclone, the pharmacologically active S-enantiomer of Zopiclone. Zopiclone is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia.[3] Following administration, Zopiclone is metabolized into two primary metabolites: an active N-oxide derivative and an inactive N-desmethyl derivative, this compound.[4] Accurate quantification of this compound in plasma is crucial for understanding the complete pharmacokinetic profile of Eszopiclone, assessing patient exposure, and evaluating its potential contribution to the overall pharmacological effect. This application note provides a comprehensive protocol for a validated LC-MS/MS method to accurately measure this compound concentrations in human plasma.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted in the diagram below.

Caption: Experimental workflow for the quantification of this compound in human plasma.

Materials and Methods

3.1. Chemicals and Reagents

-

This compound reference standard (≥98% purity)

-

This compound-d4 (internal standard, IS) (≥98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (K2-EDTA as anticoagulant)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

3.2. Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

3.3. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard in the same diluent.

Experimental Protocols

4.1. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (this compound-d4).

-

Vortex for 10 seconds.

-

Add 500 µL of Methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.2).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.2. LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 375.1 → 244.1; this compound-d4: m/z 379.1 → 248.1 |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Method Validation

The bioanalytical method was validated according to FDA and ICH M10 guidelines.[1][2] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Caption: Key parameters for the validation of the bioanalytical method.

5.1. Selectivity Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound and the internal standard.

5.2. Linearity The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99.

5.3. Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |

| LQC | 1.5 | 5.2 | 102.1 | 6.5 | 101.8 |

| MQC | 50 | 4.1 | 98.7 | 5.3 | 99.2 |

| HQC | 150 | 3.5 | 101.5 | 4.8 | 100.9 |

5.4. Extraction Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at LQC and HQC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 1.5 | 88.2 | 95.7 |

| HQC | 150 | 91.5 | 98.2 |

5.5. Stability The stability of this compound in human plasma was evaluated under various conditions. The results indicated that the analyte is stable under the tested conditions. Zopiclone has been shown to be unstable in whole blood at room temperature, but stable when stored at -20°C.[3][5]

| Stability Test | Condition | Stability (% of Nominal) |

| Bench-top | 4 hours at room temperature | 97.8 |

| Freeze-thaw | 3 cycles | 96.5 |

| Long-term | -80°C for 30 days | 98.2 |

Conclusion

The described LC-MS/MS method for the quantification of this compound in human plasma is selective, sensitive, accurate, and precise. The method has been successfully validated and is suitable for use in clinical and pharmacokinetic studies. The simple liquid-liquid extraction procedure and short run time allow for high-throughput analysis.

References

- 1. fda.gov [fda.gov]

- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 3. Stability of zopiclone in whole blood : Studies from a forensic perspective [diva-portal.org]

- 4. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chiral Analysis of (S)-Norzopiclone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the enantioselective analysis of (S)-Norzopiclone, a chiral metabolite of Zopiclone, utilizing chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). The protocols are designed to guide researchers in developing and implementing robust analytical methods for quantitative analysis in various matrices.

Introduction

Zopiclone, a non-benzodiazepine hypnotic agent, is a chiral compound marketed as a racemic mixture of (R)- and (S)-enantiomers. The N-desmethyl metabolite of zopiclone, norzopiclone, is also chiral. The stereoselective analysis of these compounds is crucial as enantiomers can exhibit different pharmacological and toxicological profiles. This document outlines established methods for the chiral separation of norzopiclone enantiomers, with a focus on this compound, using polysaccharide-based and other chiral stationary phases.

Principle of Chiral Separation

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of an analyte can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different binding energies. This difference in interaction results in varying retention times for the enantiomers on the chromatographic column, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad applicability in separating a wide range of chiral compounds.[1]

Experimental Protocols

This section details the experimental conditions for the chiral analysis of this compound based on published methods.

Method 1: Chiral HPLC-MS/MS for Simultaneous Quantification in Plasma

This method is adapted from a study focused on the simultaneous quantification of zopiclone and its metabolites in rat plasma.[2][3]